(-)-DHMEQ

Description

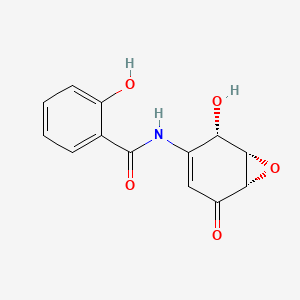

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOMATKBBPCLFR-TUAOUCFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432307 | |

| Record name | Dehydroxymethylepoxyquinomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287194-38-1, 287194-40-5 | |

| Record name | rel-2-Hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287194-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroxymethylepoxyquinomicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287194405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroxymethylepoxyquinomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (-)-DHMEQ

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(-)-Dehydroxymethylepoxyquinomicin [(-)-DHMEQ] is a potent, selective, and irreversible inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] Developed through the molecular modification of the natural product epoxyquinomicin C, this compound has demonstrated significant anti-inflammatory and anti-cancer activities in numerous cellular and animal models.[2][3] Its unique mechanism of action, which involves direct, covalent modification of NF-κB subunit proteins, distinguishes it from many other NF-κB inhibitors that target upstream signaling kinases. This direct inactivation of NF-κB at the final step of its activation pathway underscores its specificity and potent biological effects.[4][5] This document provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Direct and Irreversible NF-κB Inactivation

The primary mechanism of this compound involves the direct and irreversible inhibition of NF-κB's DNA-binding capability.[4][5] This is achieved through a highly specific, covalent binding to particular cysteine residues within the NF-κB Rel-family proteins.[5][6]

-

Covalent Binding: Surface plasmon resonance (SPR) and MALDI-TOF mass spectrometry analyses have confirmed that this compound binds to the p65 subunit with a 1:1 stoichiometry.[4][6] The interaction is a covalent bond formed between the inhibitor and the sulfhydryl group of a cysteine residue.[2][6] This covalent binding results in an irreversible inhibitory effect.[2][4][5]

-

Target Specificity: this compound exhibits high specificity for certain cysteine residues. In the canonical NF-κB subunit p65, it exclusively binds to Cysteine 38 (Cys38), which is located near the DNA-binding domain.[4][6][7] It also binds to specific cysteines in other Rel family proteins, including p50, c-Rel, and the non-canonical component RelB, but notably, not to p52.[3][6] This specific interaction is described as a "key and lock" mechanism, where this compound fits into a specific pocket on the NF-κB protein to access the target cysteine, which explains its low toxicity and high selectivity.[2][4][6]

-

Inhibition of DNA Binding: By binding to Cys38 on p65, this compound directly blocks the ability of the NF-κB dimer to bind to its cognate κB DNA sequences in the promoters of target genes.[2][4] This is the principal mechanism of its action.

-

Inhibition of Nuclear Translocation: While initially reported to inhibit the nuclear translocation of NF-κB, it is now understood that this is a secondary effect resulting from the primary inhibition of DNA binding.[2][4][5][6] For the non-canonical subunit RelB, this compound has additional effects; besides inhibiting DNA binding, it also disrupts the interaction between RelB and importin, and it reduces the stability of the RelB protein.[2][3][6]

-

Pathway Inhibition: Through this mechanism, this compound effectively inhibits both the canonical and non-canonical NF-κB signaling pathways.[2][3][4]

Quantitative Data Summary

The biological activity of this compound has been quantified in various assays, highlighting its potency and therapeutic window.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line(s) | Endpoint | Concentration / IC50 | Reference(s) |

|---|---|---|---|---|

| NF-κB Inhibition | Cultured Cells (General) | Effective Concentration | 1 - 10 µg/mL (3.8 - 38 µM) | [7] |

| NF-κB Inhibition (Luciferase Assay) | HEK293 | IC50 | 0.83 ± 0.51 µM | [8] |

| NF-κB Inhibition (DNA Binding) | SP2/0 (Plasmacytoma) | Effective Concentration | 1 - 10 µg/mL | [9] |

| Growth Inhibition | YCU-H891, KB (HNSCC) | IC50 | ~20 µg/mL | [10][11] |

| Growth Inhibition | MT-2, HUT-102 (ATL) | IC50 | >20 µg/mL | [12] |

| Cytotoxicity | Most Cancer Cells | Effective Concentration | ≥30 µg/mL (≥114 µM) | [7] |

| Cytotoxicity | HEK293 | IC50 | 13.82 ± 3.71 µM | [8] |

| Cytotoxicity | SP2/0 (Plasmacytoma) | Non-toxic Concentration | <10 µg/mL (at 24h) |[9] |

Table 2: In Vivo Administration of this compound

| Animal Model | Administration Route | Dosage | Outcome | Reference(s) |

|---|---|---|---|---|

| Various Cancer/Inflammation | Intraperitoneal (IP) | 2 - 12 mg/kg | Potent anti-cancer/anti-inflammatory activity | [6][7] |

| Adult T-cell Leukemia (SCID mice) | Intraperitoneal (IP) | 12 mg/kg | Inhibited tumor formation, reduced mortality | [12] |

| Hormone-insensitive Breast Cancer | Intraperitoneal (IP) | 12 mg/kg | Strongly inhibited tumor growth |[7] |

Detailed Experimental Protocols

The mechanism of this compound has been elucidated through a variety of biochemical and cell-based assays.

3.1. NF-κB DNA-Binding Assay (ELISA-based)

This assay quantifies the ability of active NF-κB in nuclear extracts to bind to a specific DNA sequence.

-

Objective: To measure the direct inhibitory effect of this compound on the DNA-binding activity of NF-κB p65.

-

Methodology:

-

Nuclear Extract Preparation: Culture cells (e.g., SP2/0) to the desired density. For cellular inhibition studies, treat cells with 1-10 µg/mL of this compound for 2 hours before harvesting.[9] Prepare nuclear extracts using a nuclear extraction kit.

-

In Vitro Inhibition: For direct inhibition studies, incubate the prepared nuclear extract with various concentrations of this compound (e.g., 1-10 µg/mL) for 15 minutes at room temperature.[9]

-

Binding Reaction: Add the treated or untreated nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence (5'-GGGACTTTCC-3'). Incubate for 1 hour to allow binding.

-

Detection: Wash the plate to remove non-bound proteins. Add a primary antibody specific to the active site of NF-κB p65, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Quantification: Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength (e.g., 450 nm). A decrease in absorbance in DHMEQ-treated samples compared to control indicates inhibition of DNA binding.[9]

-

3.2. Western Blot for NF-κB Translocation

This protocol assesses the amount of NF-κB p65 in the cytoplasm versus the nucleus.

-

Objective: To determine if this compound affects the localization of NF-κB p65.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., Jurkat) and pretreat with this compound (e.g., 1-10 µg/mL) for 2-3 hours.[1][13] Stimulate with an NF-κB activator like TNF-α (20 ng/mL) or PHA (5 µg/mL) for a short duration (e.g., 30 minutes).[1][13]

-

Fractionation: Harvest cells and perform cytoplasmic and nuclear fractionation using a specialized kit.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein from cytoplasmic and nuclear fractions onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA). Incubate with a primary antibody against NF-κB p65. Wash and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Re-probe the blot with antibodies for cytoplasmic (e.g., α-tubulin) and nuclear (e.g., Lamin A/C or Histone H1) markers to ensure the purity of the fractions and equal loading.[1][13]

-

3.3. Cell Viability (MTT) Assay

This assay measures cell metabolic activity as an indicator of cell viability.

-

Objective: To determine the cytotoxic and growth-inhibitory effects of this compound.

-

Methodology:

-

Cell Seeding: Seed cells (e.g., SP2/0, HNSCC lines) in a 96-well plate at a density of ~3x10^5 cells/mL.[14]

-

Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1-40 µg/mL) for a specified period (e.g., 24, 48, or 72 hours).[14][15]

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in a microplate reader at approximately 570 nm.[14]

-

Analysis: Express cell viability as a percentage relative to the untreated control. Calculate the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

-

Signaling Pathway Visualizations

4.1. Overview of NF-κB Signaling and DHMEQ Inhibition

NF-κB signaling is broadly divided into canonical and non-canonical pathways. This compound is unique in its ability to inhibit both by targeting the final effector proteins.

Conclusion

This compound is a highly specific, covalent inhibitor of NF-κB transcription factors. Its mechanism of action—direct binding to and inactivation of NF-κB proteins—is well-elucidated and represents a distinct and advantageous approach to modulating NF-κB activity. By targeting the final step in the activation cascade for both canonical and non-canonical pathways, this compound effectively suppresses the expression of a wide array of NF-κB target genes involved in inflammation and cancer progression.[2][16] The extensive preclinical data, demonstrating potent efficacy and low toxicity, support its potential as a therapeutic agent for various inflammatory diseases and malignancies.[3][7][17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neoplasiaresearch.com [neoplasiaresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. DHMEQ, a novel nuclear factor-κB inhibitor, induces selective depletion of alloreactive or phytohaemagglutinin-stimulated peripheral blood mononuclear cells, decreases production of T helper type 1 cytokines, and blocks maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. researchgate.net [researchgate.net]

- 16. Antitumour Activity of Dehydroxymethylepoxyquinomycin (DHMEQ): a Literature Review | Umezawa | Creative surgery and oncology [surgonco.ru]

- 17. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

what is (-)-DHMEQ

An In-depth Technical Guide to (-)-DHMEQ for Researchers and Drug Development Professionals

Introduction

(-)-Dehydroxymethylepoxyquinomicin (this compound) is a potent, selective, and irreversible inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] It was synthetically designed based on the structure of epoxyquinomicin C, a natural product isolated from the microorganism Amycolatopsis.[2][3] While the parent compound had weak antibiotic activity and did not inhibit NF-κB, the rationally designed derivative, DHMEQ, demonstrated significant NF-κB inhibitory effects.[2][3]

NF-κB is a critical regulator of genes involved in inflammation, immune response, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many chronic inflammatory diseases and various types of cancer.[3][4] this compound's ability to specifically target and inactivate NF-κB without significant toxicity in preclinical models makes it a valuable tool for research and a promising candidate for therapeutic development.[3][5][6] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, biological activities, and the experimental protocols used to characterize its function.

Chemical Properties

This compound is the (2S, 3S, 4S) enantiomer of dehydroxymethylepoxyquinomicin.[3] The (-)-enantiomer has been shown to be approximately 10 times more effective at inhibiting NF-κB than its (+)-enantiomer, (2R, 3R, 4R)-DHMEQ.[3] Interestingly, the (+)-isomer has been found to activate the antioxidant transcription factor Nrf2, suggesting distinct biological activities for the different stereoisomers.[2][7] For studies focused on NF-κB inhibition, the (-)-enantiomer is predominantly used.[2][8] Racemic DHMEQ is often utilized for animal studies and drug development.[6]

Mechanism of Action

The primary mechanism of this compound is the direct and irreversible inactivation of NF-κB proteins.[1][2] This is achieved through a specific, covalent binding to cysteine residues located within the DNA-binding domains of NF-κB subunit proteins.[2][9]

-

Target Specificity : this compound has been shown to bind specifically to cysteine residues on both canonical and non-canonical NF-κB components, including p65 (at Cys38), cRel (Cys27), RelB (Cys144), and p50 (Cys62).[3][10] It does not, however, bind to p52.[3][10] This covalent modification physically obstructs the ability of the NF-κB dimer to bind to its target DNA sequences (κB sites) in the nucleus.[2][9]

-

Irreversible Inhibition : The formation of a covalent bond between this compound and the cysteine residue results in irreversible inhibition.[2][3] Mass spectrometry and surface plasmon resonance analyses have confirmed a 1:1 binding stoichiometry between this compound and the p65 subunit.[2][9]

-

Inhibition of Nuclear Translocation : While initial reports suggested that this compound inhibits the nuclear translocation of NF-κB, further studies clarified that this is a secondary effect.[2][3][9] The primary action is the inhibition of DNA-binding activity, which subsequently leads to an apparent reduction in nuclear accumulation.[2][8] For the RelB subunit, this compound also inhibits its interaction with importin and reduces its stability.[1][5][8]

The following diagram illustrates the NF-κB signaling pathway and the specific point of inhibition by this compound.

Caption: NF-κB pathway inhibition by this compound.

Quantitative Data

The efficacy of this compound has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative effects.

| Cell Line Category | Cell Line | IC50 Value (µg/mL) | Time Point | Reference |

| Glioblastoma (GBM) | U251 | 13.50 | 72 h | [4] |

| U343MG-a | 11.52 | 72 h | [4] | |

| Head & Neck (HNSCC) | YCU-H891 | ~20 | Not Specified | [11] |

| KB | ~20 | Not Specified | [11] | |

| Feline Sarcoma (FISS) | FISS-10 | 14.15 ± 2.87 | 72 h | [12] |

| FISS-07 | 16.03 ± 1.68 | 72 h | [12] | |

| FISS-08 | 17.12 ± 1.19 | 72 h | [12] | |

| Normal Feline Tissue | 27.34 ± 2.87 | 72 h | [12] |

Note: The higher IC50 value in normal cells compared to sarcoma cells suggests a degree of cancer cell selectivity.

Experimental Protocols

Characterization of this compound involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Cell Viability and Growth Inhibition Assay (XTT)

This protocol is used to determine the dose- and time-dependent effects of this compound on cell proliferation.

-

Cell Seeding : Plate cells (e.g., 2,000 cells/well) in 96-well flat-bottom plates and allow them to adhere overnight.

-

Treatment : Treat cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20 µg/mL) dissolved in a suitable solvent like DMSO, alongside a vehicle control (DMSO alone).[4][13]

-

Incubation : Incubate the plates for desired time periods (e.g., 24, 48, 72 hours).[4]

-

Assay : Remove the culture medium and add fresh medium containing the XTT reagent.

-

Measurement : Incubate according to the manufacturer's instructions and measure the absorbance using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells.

-

Analysis : Calculate the percentage of growth inhibition relative to the vehicle control and determine IC50 values.

NF-κB DNA-Binding Assay (ELISA-based)

This assay quantifies the binding of active NF-κB from nuclear extracts to its consensus DNA sequence.

-

Cell Treatment : Culture cells (e.g., 3x10^6 cells) and treat with or without this compound for a specified duration (e.g., 2 hours).[13]

-

Nuclear Extraction : Harvest the cells and isolate nuclear proteins using a nuclear extraction kit.

-

Protein Quantification : Determine the protein concentration of the nuclear extracts using a standard method (e.g., BCA assay).

-

Binding Reaction : Incubate the nuclear extracts (containing NF-κB) with this compound for a short period (e.g., 15 minutes) in vitro.[13]

-

ELISA : Add the mixture to a 96-well plate pre-coated with oligonucleotides containing the NF-κB consensus sequence (5'-GGGACTTTCC-3').

-

Detection : Wash the wells and add a primary antibody specific to the active form of an NF-κB subunit (e.g., p65). Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate.

-

Measurement : Measure the absorbance to quantify the amount of bound NF-κB.

In Vitro Invasion Assay (Matrigel Chamber)

This protocol assesses the impact of this compound on the invasive potential of cancer cells.

-

Chamber Preparation : Rehydrate Matrigel-coated transwell inserts (e.g., 8 µm pore size) with serum-free medium.

-

Cell Seeding : Suspend cells in serum-free medium containing various non-toxic concentrations of this compound (e.g., 1-10 µg/mL) and seed them into the upper chamber.[13]

-

Chemoattractant : Add medium supplemented with a chemoattractant like fetal bovine serum to the lower chamber.

-

Incubation : Incubate for a period sufficient for invasion to occur (e.g., 24-48 hours).

-

Cell Removal : Remove non-invading cells from the top surface of the membrane with a cotton swab.

-

Staining & Visualization : Fix and stain the invading cells on the bottom surface of the membrane with a stain like crystal violet.

-

Quantification : Count the number of stained cells in several microscopic fields to determine the extent of invasion.

Caption: Workflow for an in vitro cell invasion assay.

In Vivo Antitumor Efficacy Study (Xenograft Model)

This protocol evaluates the therapeutic potential of this compound in a living organism.

-

Animal Model : Use immunocompromised mice (e.g., SCID or nude mice).

-

Tumor Implantation : Subcutaneously or orthotopically implant human cancer cells (e.g., SKOV-3 ovarian cancer cells) into the mice.[14] Allow tumors to establish to a palpable size.

-

Treatment Groups : Randomize mice into control (vehicle) and treatment groups.

-

Drug Administration : Administer this compound or vehicle via a clinically relevant route, most commonly intraperitoneal (IP) injection.[6][15] A typical dosing regimen might be 4-14 mg/kg, administered several times a week.[1][6][14]

-

Monitoring : Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health regularly.

-

Endpoint : At the end of the study (due to tumor size limits or a set time point), euthanize the animals and excise the tumors.

-

Analysis : Compare tumor growth inhibition (TGI) between treated and control groups.[14] Tissues can be collected for further analysis, such as histology (H&E staining) or apoptosis assays (TUNEL staining).[16]

Biological Activities and Therapeutic Potential

This compound exhibits potent anti-inflammatory and anticancer activities across a wide range of preclinical models.

-

Anti-Inflammatory Effects : It effectively suppresses the activation of inflammatory cells like macrophages and mast cells.[3][8] In animal models, IP administration of DHMEQ has been shown to ameliorate conditions such as collagen-induced arthritis, atopic dermatitis, sepsis, and uveitis.[3][10]

-

Anticancer Effects : this compound demonstrates significant activity against various cancers, including adult T-cell leukemia, glioblastoma, breast cancer, multiple myeloma, and ovarian cancer.[6][13][15][16] Its effects are multifaceted:

-

Inhibition of Proliferation : Induces cell cycle arrest, often at the G2/M phase.[4]

-

Induction of Apoptosis : Upregulates pro-apoptotic genes (caspase-3, -8, -9) and downregulates anti-apoptotic genes (Bcl-2, Bcl-xL).[1][16]

-

Inhibition of Metastasis : Reduces cell migration and invasion by downregulating NF-κB target genes like matrix metalloproteinases (MMPs).[4][5]

-

-

Synergistic Activity : this compound can potentiate the cytotoxic effects of conventional chemotherapy agents like cisplatin and temozolomide, as well as radiation therapy.[4][11][14] This suggests its potential use in combination therapies to overcome drug resistance.

-

Safety Profile : A notable feature of DHMEQ is its low toxicity in numerous animal studies.[2][6][16] Intraperitoneal administration, in particular, has been shown to be effective without causing significant systemic toxicity, possibly because the compound's instability in blood limits systemic exposure while concentrating its effect on inflammatory cells in the peritoneal cavity.[6][15]

Caption: Downstream biological effects of this compound.

Conclusion

This compound is a well-characterized and specific inhibitor of the NF-κB signaling pathway. Its unique mechanism of irreversible, covalent binding to NF-κB subunits provides a potent and durable inhibitory effect. Extensive preclinical data have demonstrated its efficacy in models of cancer and inflammatory disease, often with minimal toxicity. The ability to synergize with standard-of-care therapies further enhances its therapeutic potential. As such, this compound remains a valuable lead compound for the development of novel anti-inflammatory and anticancer agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NF-κB Inhibitor DHMEQ | Encyclopedia MDPI [encyclopedia.pub]

- 3. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic synthesis of (2R,3R,4R)-dehydroxymethylepoxyquinomicin (DHMEQ), a new activator of antioxidant transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ [mdpi.com]

- 11. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. neoplasiaresearch.com [neoplasiaresearch.com]

- 15. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

(-)-DHMEQ: A Technical Guide to its Discovery, Mechanism, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) has emerged as a potent and selective small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. Its unique mechanism of irreversible covalent binding to specific cysteine residues on NF-κB subunits has positioned it as a valuable tool for dissecting NF-κB biology and as a promising therapeutic candidate for a range of inflammatory diseases and cancers. This technical guide provides a comprehensive overview of the discovery, history, and detailed experimental methodologies associated with this compound, intended to serve as a resource for researchers in the fields of drug discovery and molecular biology.

Discovery and History

The journey to the discovery of this compound began with the exploration of natural products as sources of novel therapeutic agents. Scientists identified a weak antibiotic, epoxyquinomicin C, isolated from the microorganism Amycolatopsis.[1] While structurally related to other known NF-κB inhibitors like panepoxydone and cycloepoxydone, epoxyquinomicin C itself did not exhibit inhibitory activity against NF-κB.[1]

A breakthrough came from a strategic molecular design approach. Researchers hypothesized that the protruding hydroxymethyl group on epoxyquinomicin C might hinder its interaction with the target.[1] This led to the chemical synthesis of a dehydroxymethylated analog, dehydroxymethylepoxyquinomicin (DHMEQ).[1] Subsequent studies revealed that DHMEQ is a potent inhibitor of NF-κB activation induced by tumor necrosis factor-alpha (TNF-α) in Jurkat T-cell leukemia cells.[1] The racemic mixture of DHMEQ was first synthesized and shown to be effective in animal models, such as ameliorating collagen-induced rheumatoid arthritis in mice via intraperitoneal administration.[1]

Further investigations into the stereochemistry of DHMEQ revealed that the (-)-enantiomer is approximately 10 times more potent in inhibiting NF-κB than the (+)-enantiomer.[2] This discovery of the stereospecificity of its action has made this compound the primary focus for mechanistic studies and further therapeutic development.

Synthesis of this compound

The synthesis of DHMEQ can be achieved in both its racemic and enantiomerically pure forms.

Racemic Synthesis

Racemic DHMEQ can be synthesized from 2,5-dimethoxyaniline in a five-step process.[1][3] This method allows for the production of DHMEQ with over 99.5% purity.[1] A key step in this synthesis involves the predominant formation of the desired active 3,4-syn isomer over the inactive 3,4-anti isomer.[1]

Chemoenzymatic Synthesis of this compound

The enantiomerically pure this compound is prepared using a chemoenzymatic approach, which offers high stereoselectivity.[1][4] This method utilizes a lipase-catalyzed enantioselective resolution.[4] For instance, the hydrolysis of a dihexanoyl ester of a DHMEQ precursor using Burkholderia cepacia lipase can yield the enantiomerically pure (1S,2S,3S) intermediate, which is then converted to (2R,3R,4R)-DHMEQ, the (+)-enantiomer.[4] A similar strategy is employed to obtain the more active (-)-enantiomer.[4]

Mechanism of Action: Covalent Inhibition of NF-κB

This compound exerts its inhibitory effect on the NF-κB signaling pathway through a direct and irreversible mechanism.

NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a critical role in regulating inflammatory responses, cell survival, and proliferation. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as TNF-α, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This releases NF-κB dimers, allowing them to translocate to the nucleus and activate the transcription of target genes.

Diagram of the NF-κB Signaling Pathway and the Point of Inhibition by this compound

Caption: NF-κB signaling and this compound's mechanism of action.

Covalent Modification of NF-κB Subunits

Initial studies suggested that this compound inhibits the nuclear translocation of NF-κB.[5] However, further research revealed a more direct mechanism: this compound covalently binds to specific cysteine residues on the NF-κB protein subunits, which in turn inhibits their DNA-binding activity.[5] This inhibition of DNA binding is the primary event, with the observed decrease in nuclear translocation being a downstream consequence.[5]

Surface plasmon resonance (SPR) and MALDI-TOF mass spectrometry have confirmed that this compound binds to the p65 subunit of NF-κB with a 1:1 stoichiometry.[5] Mass spectrometry analysis of chymotrypsin-digested p65 that had been treated with this compound identified Cys38 as the specific site of covalent modification.[5] This cysteine residue is located near the DNA-binding region of p65. The formation of this covalent bond is irreversible, leading to a sustained inhibition of NF-κB activity.[5] this compound also binds to specific cysteine residues on other NF-κB family members, including p50 and RelB, thereby inhibiting both the canonical and non-canonical NF-κB pathways.[5]

Quantitative Data

The inhibitory activity of this compound has been quantified in various cell lines and experimental systems. The following tables summarize key quantitative data.

Table 1: IC50 Values of this compound for Cell Growth Inhibition

| Cell Line | Cell Type | IC50 (µg/mL) | Incubation Time (h) | Reference |

| YCU-H891 | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified | [6] |

| KB | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified | [6] |

| U251 | Glioblastoma | ~14 | 72 | [7] |

| U343MG-a | Glioblastoma | ~14 | 72 | [7] |

| U87MG | Glioblastoma | ~14 | 72 | [7] |

| LN319 | Glioblastoma | ~14 | 72 | [7] |

| T98G | Glioblastoma | ~26 | 48 | [7] |

| U138MG | Glioblastoma | ~26 | 48 | [7] |

| FISS-10 | Feline Injection Site Sarcoma | 14.15 ± 2.87 | 72 | [8] |

| FISS-07 | Feline Injection Site Sarcoma | 16.03 ± 1.68 | 72 | [8] |

| FISS-08 | Feline Injection Site Sarcoma | 17.12 ± 1.19 | 72 | [8] |

| Normal Feline Soft Tissue | Normal Cells | 27.34 ± 2.87 | 72 | [8] |

Table 2: Quantitative Inhibition of Cytokine Production by this compound

| Cell Line/System | Stimulus | Cytokine | Concentration of this compound | Inhibition | Reference |

| PHA-stimulated PBMC | PHA | IL-2, IFN-γ | 1 µg/mL | Significant reduction | [9] |

| Jurkat cells | PHA | IL-2, IFN-γ | 1 µg/mL | ~50% reduction | [9] |

| Nasal Polyp Fibroblasts | TNF-α | VCAM-1, ICAM-1, RANTES | 1, 10, 100 nM | Dose-dependent inhibition | [10] |

| Murine Splenocytes | Ovalbumin | Th2 cytokines | Not specified | Significant reduction | [11] |

| Human PBMC | Ovalbumin | Th2 cytokines | Not specified | Significant reduction | [11] |

| Bronchial Epithelial Cells | Not specified | Eotaxin-1 | Not specified | Significant inhibition | [11] |

| THP-1 Macrophages | TiO2 nanoparticles | IL-1β | Not specified | Significant inhibition | [12] |

| MDA-MB-231 cells | None | IL-6, IL-8 | 1-10 µg/mL | Dose-dependent inhibition | [13] |

| MDA-MB-231 cells | TNF-α | IL-6, IL-8 | 1-10 µg/mL | Dose-dependent inhibition | [13] |

| MCF-7 cells | TNF-α | IL-8 | 1-10 µg/mL | Dose-dependent inhibition | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Synthesis of Racemic DHMEQ

A detailed, step-by-step protocol for the synthesis of racemic DHMEQ can be adapted from the general scheme presented in the literature.[1][3] The synthesis typically starts from 2,5-dimethoxyaniline and proceeds through a multi-step reaction sequence to yield the final product. Careful control of reaction conditions is crucial to maximize the yield of the desired 3,4-syn isomer.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol describes the visualization of NF-κB p65 subunit nuclear translocation using immunofluorescence microscopy.

Workflow for NF-κB Nuclear Translocation Assay

Caption: Immunofluorescence workflow for NF-κB translocation.

Protocol:

-

Cell Culture: Seed cells (e.g., FISS-07) on glass coverslips in a 24-well plate and culture overnight.[14]

-

Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µg/ml) for a specified time (e.g., 3 hours).[14] A positive control group treated with an NF-κB activator (e.g., TNF-α) and a negative control group (untreated) should be included.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells with PBS and block with 5% bovine serum albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against the NF-κB p65 subunit (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides with an anti-fade mounting medium, and visualize using a fluorescence microscope.

-

Analysis: Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal to determine the extent of nuclear translocation.

Western Blot Analysis of NF-κB Nuclear Translocation

This protocol details the detection of NF-κB p65 in nuclear and cytoplasmic fractions by Western blotting.

Protocol:

-

Cell Lysis and Fractionation:

-

Treat cells with this compound and/or an NF-κB activator.

-

Harvest the cells and lyse them in a hypotonic buffer to swell the cell membrane.

-

Disrupt the cell membrane using a Dounce homogenizer or by passing through a narrow-gauge needle, leaving the nuclei intact.

-

Centrifuge the lysate at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet and then lyse it in a high-salt nuclear extraction buffer to release nuclear proteins.

-

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against NF-κB p65.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use loading controls such as β-actin for the cytoplasmic fraction and Lamin B1 or Histone H3 for the nuclear fraction to ensure equal protein loading.

-

MALDI-TOF Mass Spectrometry for Covalent Binding Analysis

This protocol outlines the use of MALDI-TOF MS to confirm the covalent binding of this compound to NF-κB p65.

Protocol:

-

Protein-Drug Incubation: Incubate purified recombinant NF-κB p65 protein with an excess of this compound in a suitable buffer (e.g., phosphate buffer) for a sufficient time to allow for covalent bond formation. A control sample of p65 without this compound should be prepared in parallel.

-

Sample Preparation for MALDI-TOF MS:

-

Mix the protein-drug sample with a MALDI matrix solution (e.g., sinapinic acid in acetonitrile and water with trifluoroacetic acid).

-

Spot the mixture onto a MALDI target plate and allow it to air-dry, promoting co-crystallization of the protein and matrix.

-

-

MALDI-TOF MS Analysis:

-

Analyze the samples using a MALDI-TOF mass spectrometer in linear mode for protein analysis.

-

Acquire mass spectra for both the control p65 and the this compound-treated p65.

-

Compare the molecular weights of the two samples. A mass shift in the this compound-treated sample corresponding to the molecular weight of this compound will confirm covalent binding and allow for the determination of the binding stoichiometry.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be used to study the real-time binding kinetics of this compound to NF-κB p65, although the irreversible nature of the covalent bond will result in a very slow dissociation rate.

Protocol:

-

Immobilization of p65: Covalently immobilize purified NF-κB p65 onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. A reference flow cell should be prepared by activating and deactivating the surface without immobilizing the protein.

-

Binding Analysis:

-

Inject a series of concentrations of this compound in a suitable running buffer over the sensor chip surface.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association of this compound with the immobilized p65.

-

After the association phase, inject the running buffer alone to monitor the dissociation of the compound. Due to the covalent nature of the interaction, the dissociation will be minimal.

-

-

Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka). The dissociation rate constant (kd) will be very low, reflecting the irreversible binding.

Conclusion

This compound stands as a testament to the power of rational drug design based on natural product scaffolds. Its well-characterized, irreversible covalent mechanism of action provides a robust tool for studying NF-κB signaling and offers a promising avenue for the development of novel anti-inflammatory and anti-cancer therapeutics. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into this important molecule and its therapeutic potential.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoenzymatic synthesis of (2R,3R,4R)-dehydroxymethylepoxyquinomicin (DHMEQ), a new activator of antioxidant transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DHMEQ, a novel nuclear factor-κB inhibitor, induces selective depletion of alloreactive or phytohaemagglutinin-stimulated peripheral blood mononuclear cells, decreases production of T helper type 1 cytokines, and blocks maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of inflammatory cytokine secretion by an NF-ĸB inhibitor DHMEQ in nasal polyps fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dehydroxymethylepoxyquinomicin (DHMEQ), a novel NF-kappaB inhibitor, inhibits allergic inflammation and airway remodelling in murine models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

(-)-Dehydroxymethylepoxyquinomicin [(-)-DHMEQ]: A Technical Guide on its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dehydroxymethylepoxyquinomicin [(-)-DHMEQ] is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell proliferation, and apoptosis.[1][2] Designed based on the structure of the natural product epoxyquinomicin, DHMEQ has demonstrated significant anti-inflammatory and anticancer activities in numerous preclinical models.[3][4] This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, a summary of its biological activity, detailed experimental methodologies, and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound, with the chemical formula C₁₅H₁₅NO₅, is a synthetic analogue of the microbial metabolite epoxyquinomicin C.[4] Its structure features a benzamide moiety linked to a cyclohexanone ring containing an epoxide. The hydroxyl group at the 2-position of the benzamide moiety has been identified as crucial for its inhibitory activity.[5]

Chemical Name: (2R,3R,4R)-dehydroxymethylepoxyquinomicin CAS Number: 287194-40-5[6]

Synthesis Pathways

Both racemic and enantiomerically pure forms of DHMEQ can be synthesized. The racemic mixture is often used for initial studies, while the enantiomerically pure this compound is typically employed for mechanistic investigations.[7]

Racemic Synthesis of DHMEQ

A common and efficient method for preparing racemic DHMEQ starts from 2,5-dimethoxyaniline and can be completed in five steps, yielding a product with over 99.5% purity.[7] The final step is designed to predominantly form the desired active 3,4-syn isomer.[7]

The general workflow for the racemic synthesis is outlined below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship of dehydroxymethylepoxyquinomicin analogues as inhibitors of NF-kappaB functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DHMEQ | NF-κB inhibitor | Probechem Biochemicals [probechem.com]

- 7. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Cellular Targets of (-)-DHMEQ

Introduction

(-)-Dehydroxymethylepoxyquinomicin, commonly known as this compound, is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Synthetically derived from the microbial metabolite epoxyquinomicin C, this compound has demonstrated significant anti-inflammatory and anti-cancer properties in a multitude of preclinical studies.[3][4] Its unique mechanism of action, which involves the direct and irreversible binding to NF-κB component proteins, distinguishes it from many other NF-κB inhibitors and makes it a valuable tool for research and a promising candidate for therapeutic development.[1][5] This guide provides a comprehensive overview of the cellular targets of this compound, detailing its molecular interactions, impact on signaling pathways, and the experimental methodologies used to elucidate these functions.

Primary Cellular Target: Direct Covalent Modification of NF-κB Family Proteins

The principal mechanism of this compound involves the direct inactivation of NF-κB transcription factors.[6][7] Initially thought to primarily block the nuclear translocation of NF-κB, subsequent research revealed a more direct mode of action: this compound covalently binds to specific cysteine residues within the Rel family of proteins that constitute the NF-κB dimers.[1][3] This binding physically obstructs the ability of NF-κB to bind to its DNA consensus sequence, which is the final step in its activation pathway.[1] The subsequent inhibition of nuclear translocation is now understood to be a secondary effect of this primary inhibition of DNA binding.[3][5]

The interaction is highly specific. This compound forms an irreversible covalent bond with a 1:1 stoichiometry to its target proteins.[1][2] This specificity is attributed to a "key and lock" mechanism, where the molecule fits into a specific pocket on the NF-κB protein before reacting with the cysteine residue.[3][6]

Target Specificity within the Rel Family

This compound selectively targets specific cysteine residues that are crucial for the DNA-binding activity of most Rel family proteins. This allows it to inhibit both the canonical and non-canonical NF-κB pathways.[1][5] The specific proteins and their targeted cysteine residues that have been identified are:

Notably, p52 is not a direct target of this compound as it does not bind to its Cysteine 57 residue.[1][5] In addition to inhibiting DNA binding, the binding of this compound to RelB has been shown to disrupt its interaction with importin and reduce the protein's stability.[2][3] The specific targeting of the CEGRSAGSI domain, present in RelA, c-Rel, and RelB, is thought to be responsible for this selective action.[8][9]

Impact on Cellular Signaling Pathways and Downstream Effects

By directly inhibiting NF-κB, this compound modulates a vast array of downstream cellular processes. The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.

1. NF-κB Signaling Pathway: this compound effectively shuts down the transcriptional activity of NF-κB. This leads to the reduced expression of numerous NF-κB target genes, including:

-

Pro-inflammatory Cytokines: Such as TNF-α, IL-1β, IL-6, and IL-8.[1][2][3]

-

Anti-apoptotic Proteins: Including Bcl-2, Bcl-xL, and XIAP, thereby promoting apoptosis in cancer cells.[3][10]

-

Cell Cycle Regulators: Such as Cyclin D1.[11]

-

Matrix Metalloproteinases (MMPs): Including MMP-2 and MMP-9, which are involved in cell invasion and metastasis.[3][12]

dot

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

2. Other Signaling Pathways: While NF-κB is the primary target, studies have shown that this compound can also affect other signaling cascades, often as a downstream consequence of NF-κB inhibition. For instance, it has been observed to suppress the activation of the JNK/p38 MAPK signaling pathways in a mouse model of lupus.[13]

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Inhibitor DHMEQ | Encyclopedia MDPI [encyclopedia.pub]

- 7. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the RelA domain responsible for action of a new NF-kappaB inhibitor DHMEQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A novel NF-κB inhibitor, DHMEQ, ameliorates pristane-induced lupus in mice - PMC [pmc.ncbi.nlm.nih.gov]

(-)-DHMEQ: A Technical Guide to its Biological Activity and Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. This technical guide provides an in-depth overview of the biological activity and properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, immunology, and drug development.

Introduction

This compound is a derivative of epoxyquinomicin C, a natural product isolated from the microorganism Amycolatopsis[1]. Through molecular design, the removal of a hydroxymethyl group from the parent compound yielded DHMEQ, a potent inhibitor of NF-κB activity[1]. The levorotatory enantiomer, this compound, has been shown to be approximately 10 times more effective in inhibiting NF-κB than its dextrorotatory counterpart, (+)-DHMEQ[1]. Its ability to modulate the NF-κB pathway has positioned this compound as a significant tool for investigating NF-κB-driven pathophysiology and as a potential therapeutic agent for a range of diseases, including cancer and inflammatory disorders[2].

Mechanism of Action

This compound exerts its inhibitory effect on the NF-κB signaling pathway through a direct and irreversible mechanism. It covalently binds to specific cysteine residues within the DNA-binding domain of Rel-family proteins, which are the core components of NF-κB complexes[1][3]. This binding event sterically hinders the NF-κB protein from associating with its target DNA sequences, thereby preventing the transcription of NF-κB-responsive genes[2][4].

The primary mechanism involves the direct inactivation of NF-κB components, which subsequently leads to the inhibition of their nuclear translocation[1][4]. While initial reports suggested that this compound's primary action was the inhibition of nuclear translocation, it is now understood that the inhibition of DNA binding is the preceding and direct cause[1][2].

An alternative, ROS-mediated mechanism has also been proposed. Some studies suggest that DHMEQ can stimulate the production of reactive oxygen species (ROS), which in turn can suppress NF-κB activity[1][4]. This ROS generation may also lead to endoplasmic reticulum (ER) stress, further contributing to the inhibition of the NF-κB signaling pathway[1][4].

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the NF-κB signaling pathway.

Quantitative Data

The biological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data, including IC50 values for cell growth inhibition and effective concentrations for other biological effects.

Table 1: IC50 Values of this compound for Cell Growth Inhibition

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Assay Method |

| YCU-H891 | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified | Not Specified |

| KB | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified | Not Specified |

| U251 | Glioblastoma | 13.50 | 72 | XTT |

| U343MG-a | Glioblastoma | 11.52 | 72 | XTT |

| U138MG | Glioblastoma | 18.90 | 72 | XTT |

| T98G | Glioblastoma | 17.50 | 72 | XTT |

| U87MG | Glioblastoma | 14.80 | 72 | XTT |

| LN319 | Glioblastoma | 12.50 | 72 | XTT |

| FISS-10 | Feline Injection-Site Sarcoma | 14.15 ± 2.87 | 72 | Not Specified |

| FISS-07 | Feline Injection-Site Sarcoma | 16.03 ± 1.68 | 72 | Not Specified |

| FISS-08 | Feline Injection-Site Sarcoma | 17.12 ± 1.19 | 72 | Not Specified |

Data compiled from multiple sources[5][6][7].

Table 2: Effective Concentrations of this compound for Various Biological Activities

| Biological Effect | Cell Line/Model | Concentration (µg/mL) | Incubation Time |

| Inhibition of NF-κB DNA binding (in vitro) | SP2/0 cell nuclear extract | 1-10 | 15 min |

| Inhibition of cellular NF-κB activity | SP2/0 cells | 1-10 | 2 h |

| Induction of apoptosis | Cholangiocarcinoma cells | 20 | 48 h |

| Inhibition of cell migration | Glioblastoma cell lines | 10 | Not Specified |

| Inhibition of cell invasion | Glioblastoma cell lines | 5-10 | Not Specified |

| Downregulation of Bcl-xL, Bcl-2, c-myc, cyclin D1 | MT-1 cells | 10 | 4-16 h |

| Upregulation of caspase-3, -8, -9 | MT-1 cells | 10 | 4-16 h |

Data compiled from multiple sources[5][8][9][10].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic or growth-inhibitory effects of this compound and to calculate IC50 values.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

NF-κB DNA Binding Assay (ELISA-based)

This assay quantifies the binding of active NF-κB (specifically the p65 subunit) to its consensus DNA sequence.

Materials:

-

Cells of interest

-

This compound

-

Nuclear extraction kit

-

BCA protein assay kit

-

TransAM™ NF-κB p65 Transcription Factor Assay Kit (or similar)

-

Microplate reader

Procedure:

-

Culture and treat cells with this compound for the desired time.

-

Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.

-

Determine the protein concentration of the nuclear extracts using the BCA protein assay.

-

Perform the NF-κB p65 DNA binding assay according to the manufacturer's instructions. Briefly: a. Add equal amounts of nuclear extract protein to the wells of the 96-well plate, which are pre-coated with an oligonucleotide containing the NF-κB consensus site. b. Incubate for 1 hour to allow NF-κB binding. c. Wash the wells to remove unbound proteins. d. Add the primary antibody specific for the p65 subunit of NF-κB and incubate. e. Wash the wells and add the HRP-conjugated secondary antibody. f. After incubation and washing, add the developing solution and measure the absorbance at 450 nm with a reference wavelength of 655 nm.

-

Quantify the NF-κB DNA binding activity relative to the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with various concentrations of this compound for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Visualization of Experimental Workflows

Cell Viability (MTT) Assay Workflow

Caption: Workflow for assessing cell viability using the MTT assay.

NF-κB DNA Binding Assay Workflow

Caption: Workflow for the ELISA-based NF-κB DNA binding assay.

Conclusion

This compound is a well-characterized and potent inhibitor of the NF-κB signaling pathway with significant anti-inflammatory and anti-cancer properties. Its unique mechanism of direct, covalent binding to Rel proteins provides a specific means to modulate NF-κB activity. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers seeking to utilize this compound in their studies. Further investigation into the therapeutic potential of this compound, particularly in combination with other agents, is warranted and will be facilitated by the foundational knowledge outlined herein.

References

- 1. Cell viability assay [bio-protocol.org]

- 2. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

in vitro effects of (-)-DHMEQ on cell lines

An In-Depth Technical Guide to the In Vitro Effects of (-)-DHMEQ

Introduction

(-)-Dehydroxymethylepoxyquinomicin, commonly known as this compound, is a synthetically derived small molecule that has garnered significant attention in cancer research and pharmacology.[1][2] It is a potent, selective, and irreversible inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a family of transcription factors that plays a critical role in regulating immune and inflammatory responses, cell proliferation, apoptosis, and tumorigenesis.[4][5] Constitutive activation of NF-κB is a hallmark of many human malignancies, including glioblastomas, head and neck squamous cell carcinoma (HNSCC), hepatomas, and multiple myeloma, making it a prime therapeutic target.[1][6][7] This technical guide provides a comprehensive overview of the in vitro effects of this compound on various cell lines, detailing its mechanism of action, summarizing quantitative data, and outlining key experimental protocols.

Mechanism of Action: NF-κB Inhibition

This compound exerts its inhibitory effect through a direct and irreversible mechanism.[3][8] Unlike inhibitors that target upstream signaling components, this compound acts on the NF-κB proteins themselves.[9][10]

-

Covalent Binding: The molecule covalently binds to specific cysteine residues on several Rel family proteins, which are the constituents of NF-κB molecules.[8] This binding has been confirmed for p65 (RelA), c-Rel, RelB, and p50, but not for p52.[3][8] For p65, DHMEQ specifically targets the Cys38 residue.[4]

-

Inhibition of DNA Binding: This covalent modification directly inhibits the DNA-binding activity of the NF-κB complex.[8][9]

-

Blockade of Nuclear Translocation: By interfering with the NF-κB proteins, this compound effectively prevents their translocation from the cytoplasm into the nucleus, which is a critical step for their function as transcription factors.[3][7] The inhibition of nuclear translocation is considered a result of the primary inhibition of DNA binding.[8][9]

-

Canonical and Non-canonical Pathways: this compound has been shown to inhibit both the canonical (p65/p50) and non-canonical (RelB) NF-κB pathways.[9]

Core In Vitro Effects on Cancer Cell Lines

This compound demonstrates a range of potent anti-tumor activities across a wide variety of cell lines in vitro.

Inhibition of Cell Growth and Proliferation

A primary effect of this compound is the significant inhibition of cell proliferation in a dose- and time-dependent manner.[1][3] This has been observed in numerous cancer cell types, including:

-

Glioblastoma (GBM): U87, U251, YKG-1, U343MG-a, LN319, T98G, and U138MG cells.[1][11]

-

Head and Neck Squamous Cell Carcinoma (HNSCC): YCU-H891 and KB cells.[6]

-

Hepatoma: Huh-7, HepG2, and Hep3B cells.[7]

-

Adult T-cell Leukemia: TL-Om1, MT-1, KK-1, and ST-1 cells.[3]

-

Multiple Myeloma: RPMI8226 and U266 cells.[5]

-

Pilocytic Astrocytoma: Res286 cells.[12]

Notably, the growth-inhibitory effect is less significant in cell lines that lack constitutive NF-κB activity, such as the K562 cell line, highlighting the inhibitor's selectivity.[3]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[6][7] Treatment with DHMEQ leads to a significant increase in the population of Annexin V-positive cells, a key marker of apoptosis.[3][5] This effect is often dose-dependent.[6] For example, treating multiple myeloma cells (RPMI8226 and U266) with 10 µg/ml of DHMEQ resulted in approximately 45% of the cells undergoing apoptosis within 12 hours.[5] The induction of apoptosis is frequently accompanied by the activation of caspases, such as caspase-3.[1][3]

Mechanistically, DHMEQ-induced apoptosis is associated with the downregulation of anti-apoptotic proteins regulated by NF-κB, including Bcl-xL, Bcl-2, XIAP, and c-IAP2, and the upregulation of pro-apoptotic proteins like Bax.[3][7][13]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the cell cycle, preventing cancer cells from dividing. The specific phase of arrest can vary depending on the cell type. For instance, G2/M arrest has been observed in glioblastoma cell lines, while G0/G1 arrest was noted in adult T-cell leukemia and some hepatoma cells.[3][7][11] This effect is often linked to the decreased expression of key cell cycle regulatory proteins, such as cyclin D1.[3][6][7]

Inhibition of Cell Invasion

This compound has been shown to suppress the invasive capacity of cancer cells in vitro, a critical step in metastasis.[8][14] This has been demonstrated using Matrigel invasion assays in cell lines such as mouse plasmacytoma (SP2/0) and human myeloma (KMS-11, RPMI-8226).[14][15] The mechanism is believed to involve the NF-κB-dependent downregulation of genes associated with invasion, such as matrix metalloproteinases (MMPs), including MMP-2 and MMP-9.[4][8][13]

Synergistic Effects and Chemosensitization

An important finding is the ability of this compound to synergistically enhance the cytotoxicity of conventional chemotherapeutic agents and radiation.[1][6] Low, non-toxic concentrations of DHMEQ can sensitize cancer cells to drugs like cisplatin in HNSCC cells and temozolomide (TMZ) in glioblastoma cells.[1][6] It also sensitizes pilocytic astrocytoma cells to ionizing radiation.[12] This suggests that combining DHMEQ with standard therapies could be a strategy to overcome drug resistance and reduce required doses, thereby minimizing toxicity.[12]

Quantitative Data Summary

The following tables summarize the 50% inhibitory concentration (IC50) values and other quantitative effects of this compound across various cell lines as reported in the literature.

Table 1: IC50 Values for Cell Growth Inhibition

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation(s) |

| YCU-H891, KB | Head and Neck Squamous Cell Carcinoma | ~20 µg/mL | Not Specified | [6][16] |

| U251 | Glioblastoma | ~14 µg/mL | 72 h | [1] |

| U343MG-a | Glioblastoma | ~14 µg/mL | 72 h | [1] |

| U87MG | Glioblastoma | ~14 µg/mL | 72 h | [1] |

| LN319 | Glioblastoma | ~14 µg/mL | 72 h | [1] |

| T98G | Glioblastoma | ~26 µg/mL | 48 h | [1] |

| U138MG | Glioblastoma | ~26 µg/mL | 48 h | [1] |

| FISS-10 | Feline Injection-Site Sarcoma | 14.15 ± 2.87 µg/mL | 72 h | [17] |

| FISS-07 | Feline Injection-Site Sarcoma | 16.03 ± 1.68 µg/mL | 72 h | [17] |

| FISS-08 | Feline Injection-Site Sarcoma | 17.12 ± 1.19 µg/mL | 72 h | [17] |

| HEK293 | Human Embryonic Kidney | 13.82 ± 3.71 µM | Not Specified | [18][19] |

| A-549 | Lung Adenocarcinoma | 24.89 ± 2.33 µM | Not Specified | [19] |

| MCF-7 | Breast Cancer | 79.39 ± 2.98 µM | Not Specified | [19] |

Table 2: Quantitative Effects on Apoptosis and NF-κB Inhibition

| Cell Line(s) | Effect Measured | Treatment | Result | Citation(s) |

| RPMI8226, U266 | Apoptosis (Annexin V) | 10 µg/mL DHMEQ for 12 h | ~45% of cells were apoptotic | [5] |

| PHA-stimulated PBMC | Apoptosis (Annexin V) | 3 µg/mL DHMEQ for 24 h | 30% increase in apoptotic cells | [20] |

| HEK293 | NF-κB Inhibition | DHMEQ | IC50 = 0.83 ± 0.51 µM | [18][19] |

Detailed Experimental Protocols

The following sections describe generalized protocols for key in vitro assays used to evaluate the effects of this compound.

Cell Viability / Proliferation Assay (MTT/XTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 2.5 to 20 µg/mL) or a vehicle control (e.g., DMSO).[1]

-

Incubation: Incubate the plates for specific time periods (e.g., 24, 48, 72 hours).[1]

-

Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the tetrazolium salt (MTT/XTT) into a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).[3]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and quantify changes in their expression levels.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p65, Bcl-xL, Cyclin D1, Caspase-3) overnight at 4°C.

-

Washing: Wash the membrane several times with a wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Conclusion

This compound is a well-characterized inhibitor of the NF-κB pathway with potent in vitro anti-cancer effects. Its ability to directly and irreversibly bind to NF-κB components leads to a cascade of downstream events, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest across a multitude of cancer cell lines.[3][7][11] Furthermore, its capacity to block cell invasion and sensitize tumors to conventional therapies underscores its potential as a valuable agent in oncology.[1][6][8] The comprehensive data and established protocols outlined in this guide provide a solid foundation for researchers and drug development professionals exploring the therapeutic utility of targeting the NF-κB pathway with this compound.

References

- 1. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]